

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Cyanopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanopyridine

Cat. No.: B140075

[Get Quote](#)

For Immediate Release

This comprehensive technical guide provides an in-depth overview of the health and safety considerations essential for researchers, scientists, and drug development professionals handling **2-Cyanopyridine**. This document outlines the toxicological profile, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Executive Summary

2-Cyanopyridine is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. However, its handling necessitates stringent safety protocols due to its acute toxicity. This guide summarizes the known hazards, provides detailed experimental procedures for safety assessment, and outlines the critical metabolic and toxicological pathways associated with exposure. Adherence to these guidelines is paramount to mitigate the risks of adverse health effects.

Physicochemical and Toxicological Profile

2-Cyanopyridine is a white to tan solid or liquid with a characteristic almond-like odor.^[1] It is soluble in water, alcohol, ether, and benzene.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

The primary hazards associated with **2-Cyanopyridine** are its acute toxicity upon ingestion and dermal contact.^[3] It is classified as Harmful if swallowed (GHS Category 4) and Toxic in

contact with skin (GHS Category 3).[3] It also causes skin and serious eye irritation.[4][5]

Table 1: Physicochemical Properties of **2-Cyanopyridine**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 100-70-9 | [6] |
| Molecular Formula | C ₆ H ₄ N ₂ | [6] |
| Molecular Weight | 104.11 g/mol | [7] |
| Appearance | White to tan liquid or solid | [1] |
| Odor | Almond-like | [1] |
| Melting Point | 24-27 °C | [6] |
| Boiling Point | 212-215 °C | [6] |
| Density | 1.081 g/mL at 25 °C | [6] |
| Flash Point | 193 °F (89.4 °C) | [6] |
| Water Solubility | 67 g/L | [2] |
| logP | 0.45 | [7] |

Table 2: Acute Toxicity Data for **2-Cyanopyridine**

| Endpoint | Species | Route | Value | Reference(s) |
|------------------|----------------|---------|-----------------|-----------------------|
| LD ₅₀ | Rat | Oral | 960 mg/kg | Jubilant Ingrevia SDS |
| LD ₅₀ | Rabbit | Dermal | 750 mg/kg | Jubilant Ingrevia SDS |
| LC ₅₀ | Fathead Minnow | Aquatic | 726 mg/L (96 h) | [3] |

Experimental Protocols for Safety Assessment

The following are synthesized methodologies for key toxicological assessments based on internationally recognized guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of **2-Cyanopyridine**.

Methodology:

- **Animal Model:** Healthy, young adult Wistar female rats are used.^[8] Animals are acclimatized for at least five days before the study.^[8]
- **Dose Administration:** The study follows a stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).^[8] The test substance is administered as a single oral dose via gavage.^[9] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.^[9]
- **Procedure:** A single animal is dosed at the starting dose level. Depending on the outcome (survival or mortality), the next animal is dosed at a higher or lower fixed dose level. This continues until the criteria for a specific toxicity class are met.^[8]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days.^[8] Body weight is recorded on days 0, 7, and 14.^[8]
- **Endpoint:** The study allows for the classification of the substance into a GHS category based on the observed mortality at specific dose levels.^[9] All animals are subjected to a gross necropsy at the end of the observation period.^[8]

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of **2-Cyanopyridine**.

Methodology:

- **Animal Model:** Healthy young adult female rats (200-300g) with healthy, intact skin are used.^[10]

- Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the animal (at least 10% of the body surface).[10]
- Dose Administration: The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing for a 24-hour exposure period.[11][12] A stepwise procedure with fixed dose levels is used.[13]
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[14] Body weights are recorded at least weekly.[11]
- Endpoint: The study provides information on the hazardous properties following dermal exposure and allows for GHS classification.[14] A gross necropsy is performed on all animals at the end of the study.[11]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of **2-Cyanopyridine**.

Methodology:

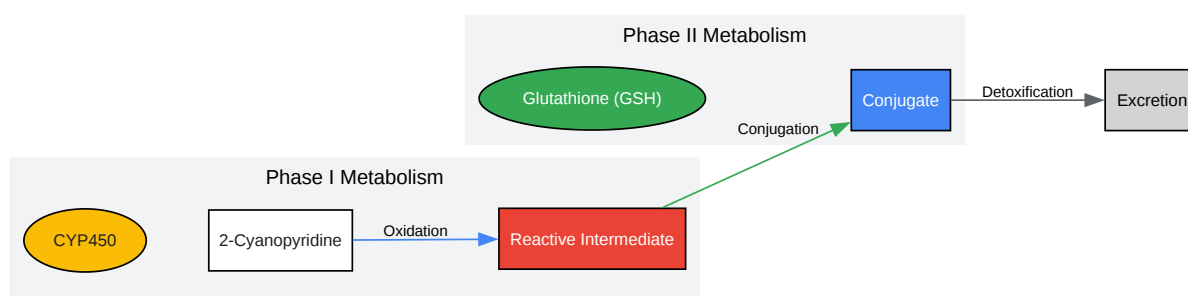
- Animal Model: The preferred species is the rat, with young adult animals (8-12 weeks old) being used.[15]
- Exposure: The animals are exposed to the test substance, generated as a vapor or aerosol, in an inhalation chamber for a predetermined duration, typically 4 hours.[16][17] Either a traditional LC50 protocol with at least three concentrations or a Concentration x Time (C x t) protocol is used.[16][17]
- Observation: The animals are observed for at least 14 days for signs of toxicity and mortality. [16] Body weight measurements and detailed daily observations are recorded.[16]
- Endpoint: The study allows for the estimation of the median lethal concentration (LC50) and classification according to GHS.[16][17] A gross autopsy is performed on all animals at the end of the observation period.

Metabolic and Toxicological Pathways

The toxicity of **2-Cyanopyridine** is believed to be linked to its metabolism, which can lead to the release of cyanide and interaction with cellular components.

Metabolic Activation and Detoxification

2-Cyanopyridine undergoes metabolic transformation primarily in the liver. The cytochrome P450 enzyme system is a key player in the metabolism of nitriles and pyridine-containing compounds.^{[18][19][20][21][22]}



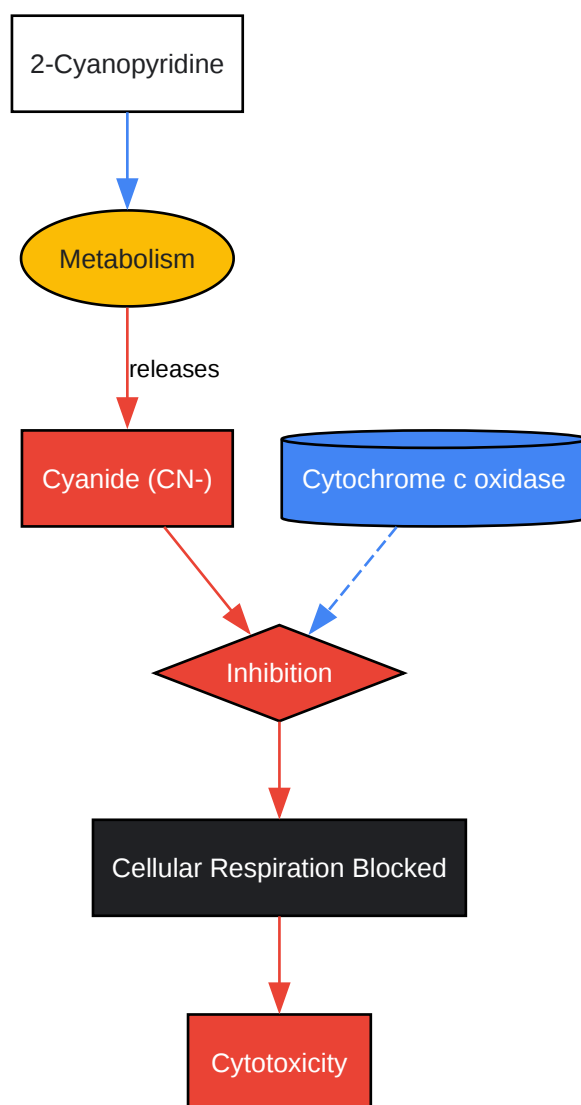
[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **2-Cyanopyridine**.

Metabolism can lead to the formation of reactive intermediates.^[23] These intermediates can be detoxified through conjugation with glutathione (GSH), a critical cellular antioxidant.^{[23][24][25]}

Postulated Mechanism of Toxicity

The toxicity of many nitriles is associated with the in vivo release of the cyanide ion (CN^-).^[4]^{[26][27][28]} Cyanide is a potent inhibitor of cellular respiration.



[Click to download full resolution via product page](#)

Caption: Postulated cyanide-mediated toxicity of **2-Cyanopyridine**.

Cyanide binds to the ferric ion in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, thereby inhibiting its function.[26] This blockage of cellular respiration leads to cytotoxic hypoxia and the observed signs of toxicity.[29]

Health and Safety Recommendations

Handling and Storage

- Handle **2-Cyanopyridine** in a well-ventilated area, preferably within a chemical fume hood. [10]

- Avoid contact with skin, eyes, and clothing.[10]
- Do not eat, drink, or smoke when using this product.[3]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[30]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][13]
- Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Emergency Procedures

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

- Evacuate personnel to a safe area.
- Ensure adequate ventilation.

- Wear appropriate personal protective equipment.
- Contain the spill and collect with an inert absorbent material.
- Place in a suitable, closed container for disposal.[3]

Disposal Considerations

Dispose of **2-Cyanopyridine** and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3]

Conclusion

2-Cyanopyridine is a valuable chemical reagent that requires careful and informed handling. A thorough understanding of its toxicological properties, adherence to prescribed safety protocols, and preparedness for emergency situations are crucial for minimizing risks and ensuring the well-being of all laboratory personnel. This guide serves as a foundational resource for the safe and responsible use of **2-Cyanopyridine** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanopyridine | 100-70-9 [amp.chemicalbook.com]
- 2. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]

- 8. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 9. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. [nucro-technics.com](https://www.nucro-technics.com) [[nucro-technics.com](https://www.nucro-technics.com)]
- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 13. Acute dermal toxicity-402 | PPTX [[slideshare.net](https://www.slideshare.net)]
- 14. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 17. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 22. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 23. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 24. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 26. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 28. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 29. [litfl.com](https://www.litfl.com) [[litfl.com](https://www.litfl.com)]
- 30. [jubilantingrevia.com](https://www.jubilantingrevia.com) [[jubilantingrevia.com](https://www.jubilantingrevia.com)]
- To cite this document: BenchChem. [Navigating the Risks: A Technical Guide to the Safe Handling of 2-Cyanopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140075#health-and-safety-considerations-for-handling-2-cyanopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com